molecular formula C7H6N2O3 B1655648 5-(Furan-2-yl)imidazolidine-2,4-dione CAS No. 4006-39-7

5-(Furan-2-yl)imidazolidine-2,4-dione

Cat. No. B1655648
CAS RN: 4006-39-7
M. Wt: 166.13 g/mol
InChI Key: FRUPUSOXGOBUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Furan-2-yl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Furan-2-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4006-39-7

Product Name

5-(Furan-2-yl)imidazolidine-2,4-dione

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-(furan-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H6N2O3/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11)

InChI Key

FRUPUSOXGOBUQA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2C(=O)NC(=O)N2

Canonical SMILES

C1=COC(=C1)C2C(=O)NC(=O)N2

Other CAS RN

4006-39-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of powdered potassium cyanide (32.6 g, 0.5 mol), ammonium carbonate (96.0 g, 1 mol) and 2-furaldehyde (24.0 g, 0.25 mol) in 50% aqueous ethanol (650 ml) was heated at 55° C. for 6 hrs. after which the solution was concentrated to two-thirds of its initial volume. The solution was cooled in an ice-bath, acidified with concentrated HCl and left at 0° C. until the product crystallized out. Obtained were 22.7 g (0.137 mol, 55% yield) of 5-(2-furyl)-hydantoin as a tan product: mp 145°-146° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

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